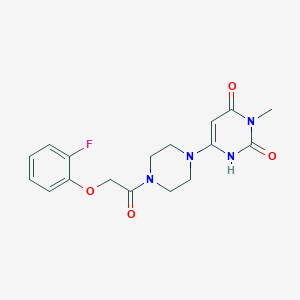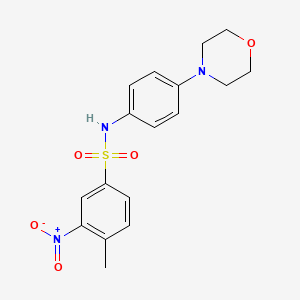
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide, also known as N-(4-morpholinophenyl)-4-methyl-3-nitrobenzenesulfonamide or MNBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and materials science. The compound is a yellow crystalline powder that has a molecular weight of 365.42 g/mol and a melting point of 195-197°C. In
Mécanisme D'action
The mechanism of action of MNBS is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. MNBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. MNBS has also been reported to inhibit the activity of heat shock protein 90, a protein that is involved in the folding and stabilization of other proteins.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. Studies have reported that MNBS can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species. MNBS has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of certain genes involved in these processes. In addition, MNBS has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MNBS has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. MNBS can be easily synthesized using standard laboratory techniques and is relatively inexpensive compared to other anticancer agents. However, MNBS has some limitations, including its low aqueous solubility and potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and duration of MNBS treatment in different cell types.
Orientations Futures
There are several future directions for the research on MNBS. One potential avenue is the investigation of MNBS as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of MNBS in animal models and clinical trials. Another potential direction is the development of MNBS-based materials for various applications, including sensors, catalysts, and electronic devices. MNBS has been reported to have unique optical and electrical properties that make it a promising candidate for these applications. Overall, the research on MNBS has the potential to lead to significant advancements in various fields and improve our understanding of the chemical and biological properties of this compound.
Méthodes De Synthèse
MNBS can be synthesized through a multi-step process involving the reaction of 4-morpholinophenylamine with 4-methyl-3-nitrobenzenesulfonyl chloride. The reaction can be carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product can be purified through recrystallization or chromatography. The synthesis of MNBS has been reported in various scientific publications, including the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
MNBS has shown promising results in various scientific research applications. One of the most significant uses of MNBS is in the field of medicine, where it has been investigated as a potential anticancer agent. Studies have shown that MNBS can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MNBS has also been investigated for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13-2-7-16(12-17(13)20(21)22)26(23,24)18-14-3-5-15(6-4-14)19-8-10-25-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPTXRWNBMJPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-morpholinophenyl)-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)
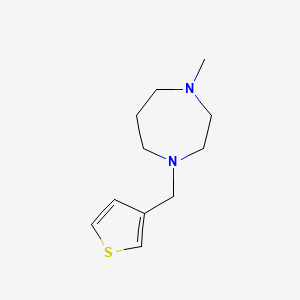
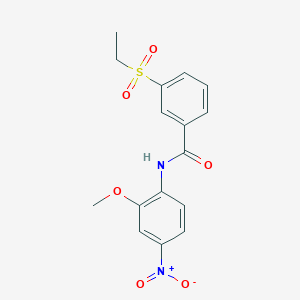
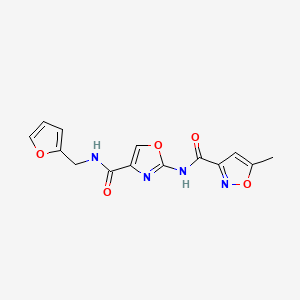
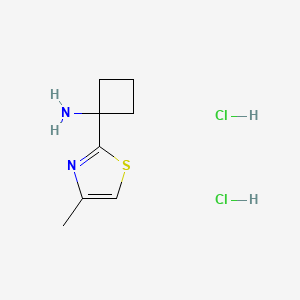
![N-ethyl-N-[[3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2590516.png)
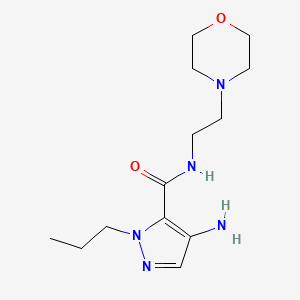
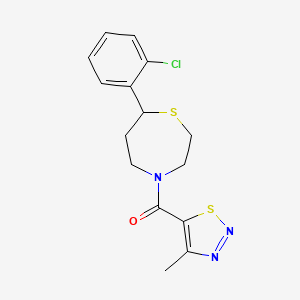
![4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2590520.png)
methyl}thiophen-2-yl)benzamide](/img/structure/B2590521.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590523.png)
![4,4,4-Trifluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide](/img/structure/B2590524.png)
